piperidin-4-yl N-cyclopropylcarbamate hydrochloride piperidin-4-yl N-cyclopropylcarbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1884704-68-0
VCID: VC2757682
InChI: InChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H
SMILES: C1CC1NC(=O)OC2CCNCC2.Cl
Molecular Formula: C9H17ClN2O2
Molecular Weight: 220.69 g/mol

piperidin-4-yl N-cyclopropylcarbamate hydrochloride

CAS No.: 1884704-68-0

Cat. No.: VC2757682

Molecular Formula: C9H17ClN2O2

Molecular Weight: 220.69 g/mol

* For research use only. Not for human or veterinary use.

piperidin-4-yl N-cyclopropylcarbamate hydrochloride - 1884704-68-0

Specification

CAS No. 1884704-68-0
Molecular Formula C9H17ClN2O2
Molecular Weight 220.69 g/mol
IUPAC Name piperidin-4-yl N-cyclopropylcarbamate;hydrochloride
Standard InChI InChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H
Standard InChI Key HDYPIOVQAYGLNM-UHFFFAOYSA-N
SMILES C1CC1NC(=O)OC2CCNCC2.Cl
Canonical SMILES C1CC1NC(=O)OC2CCNCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Piperidin-4-yl N-cyclopropylcarbamate hydrochloride consists of a piperidine ring with a cyclopropylcarbamate substituent at the 4-position, formulated as a hydrochloride salt. This compound features a secondary amine within the piperidine ring and a carbamate linkage connecting to the cyclopropyl group.

Chemical Identifiers

The compound is uniquely identified through several standard chemical nomenclature systems as detailed in Table 1.

Table 1: Chemical Identifiers of Piperidin-4-yl N-cyclopropylcarbamate Hydrochloride

Identifier TypeValue
CAS Registry Number1884704-68-0
Molecular FormulaC₉H₁₇ClN₂O₂
Molecular Weight220.69 g/mol
IUPAC NamePiperidin-4-yl cyclopropylcarbamate hydrochloride
InChI1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H
InChI KeyHDYPIOVQAYGLNM-UHFFFAOYSA-N

Structural Features

The structure of piperidin-4-yl N-cyclopropylcarbamate hydrochloride incorporates several key functional groups:

  • A six-membered piperidine ring with a secondary amine

  • A carbamate group (R-O-C(=O)-NH-R') linking the piperidine and cyclopropyl moieties

  • A three-membered cyclopropyl ring

  • A hydrochloride salt form that enhances stability and solubility

Physicochemical Properties

Understanding the physicochemical properties of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is essential for its proper handling and application in various research contexts.

Physical Properties

The compound exists as a solid at room temperature. As a hydrochloride salt, it typically exhibits enhanced water solubility compared to its free base form, making it more suitable for aqueous-based applications and formulations.

Applications in Research and Development

Piperidin-4-yl N-cyclopropylcarbamate hydrochloride has several important applications in pharmaceutical research and chemical synthesis.

Pharmaceutical Research

The compound is investigated for potential biological activities and may serve as a structural scaffold in medicinal chemistry programs exploring new therapeutic agents. Its structural features—particularly the piperidine ring and carbamate functionality—are found in various bioactive molecules, suggesting potential pharmacological relevance.

Chemical Synthesis

One of the primary applications of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is as an intermediate in the synthesis of more complex chemical entities. The compound's functional groups provide versatile handles for further chemical modifications, making it valuable in constructing structurally diverse molecules.

Structure-Activity Relationship Studies

Compounds containing carbamate groups linked to heterocyclic rings have demonstrated various biological activities, making piperidin-4-yl N-cyclopropylcarbamate hydrochloride potentially valuable in structure-activity relationship studies aimed at developing new pharmaceutical agents .

Related Compounds and Structural Analogs

Examining structural analogs provides valuable context for understanding piperidin-4-yl N-cyclopropylcarbamate hydrochloride.

Structural Relatives

Several structurally related compounds appear in pharmaceutical research:

  • Tert-butyl N-[1-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride (CAS: 2229328-10-1) - Contains a similar cyclopropyl-carbamate motif but with a different connectivity pattern .

  • Ethyl piperidin-4-ylcarbamate hydrochloride (CAS: 64951-38-8) - Features a carbamate group attached to the piperidine ring but with an ethyl rather than cyclopropyl substituent .

  • N-(piperidin-4-yl)acetamide hydrochloride - Contains an acetamide rather than carbamate functionality but maintains the piperidin-4-yl core structure .

Comparative Analysis

These related compounds share similarities in their core structures but differ in their specific functional groups and substitution patterns. Such structural diversity contributes to different physicochemical properties and potential biological activities, highlighting the importance of subtle structural modifications in pharmaceutical development.

ParameterSpecification
PurityMinimum 95%
FormSolid
Storage ConditionsFrozen/Cold storage
Typical Packaging500 mg or as specified by supplier
Hazard ClassificationGHS07 (Warning)

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